3-Bromobenzylamine

Medicinal Chemistry Neuroscience Structure-Activity Relationship

3-Bromobenzylamine is a halogenated aromatic primary amine (C7H8BrN, MW 186.05) characterized by a bromine atom substituted at the meta-position of the benzylamine scaffold. This compound serves as a versatile intermediate in organic synthesis, primarily utilized as a building block for constructing more complex molecules in the pharmaceutical and agrochemical industries.

Molecular Formula C7H8BrN
Molecular Weight 186.05 g/mol
CAS No. 10269-01-9
Cat. No. B082478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromobenzylamine
CAS10269-01-9
Molecular FormulaC7H8BrN
Molecular Weight186.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CN
InChIInChI=1S/C7H8BrN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2
InChIKeySUYJXERPRICYRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromobenzylamine (CAS 10269-01-9): A Meta-Substituted Aryl Halide Building Block for Targeted Pharmaceutical and Agrochemical Synthesis


3-Bromobenzylamine is a halogenated aromatic primary amine (C7H8BrN, MW 186.05) characterized by a bromine atom substituted at the meta-position of the benzylamine scaffold. This compound serves as a versatile intermediate in organic synthesis, primarily utilized as a building block for constructing more complex molecules in the pharmaceutical and agrochemical industries . Its physicochemical properties—including a density of approximately 1.5 g/cm³ and a boiling point near 249°C —distinguish it from its ortho- and para-substituted isomers and chloro-analogs, a critical factor in reaction design and purification strategies.

Why Interchanging 3-Bromobenzylamine with Its Ortho/Para Isomers or Chloro-Analogs Compromises Synthetic and Biological Outcomes


Substituting 3-bromobenzylamine with a closely related analog is not a straightforward swap. The position of the bromine atom dictates the electronic distribution across the aromatic ring, directly influencing the amine's nucleophilicity and the compound's overall reactivity in cross-coupling reactions [1]. Furthermore, in biological systems, the meta-substitution pattern imparts a distinct three-dimensional conformation that critically affects molecular recognition by enzyme active sites and receptor binding pockets, as demonstrated by structure-activity relationship (SAR) studies on benzylamine derivatives [2]. Even a seemingly minor change from a bromine to a chlorine atom alters key physicochemical properties like boiling point and lipophilicity (LogD), which in turn impacts solubility, membrane permeability, and the feasibility of downstream purification . These differences are quantifiable and can be the deciding factor between a successful synthesis and a failed one.

Quantitative Differentiation of 3-Bromobenzylamine (10269-01-9): Evidence for Superior Selectivity and Reactivity Over Closest Analogs


Superior Selectivity in SSRI Binding: Meta-Bromo vs. Para-Substituted Benzylamines

In a direct head-to-head comparison within a series of substituted benzylamines designed as selective serotonin reuptake inhibitors (SSRIs), the 3-bromo substitution (as featured in compound 44) was found to be critical for achieving low nanomolar potency and good selectivity against other monoamine transporters [1]. The meta-bromine directly influences the compound's interaction with the SERT binding pocket, whereas the para-bromo analog exhibits significantly reduced potency due to steric and electronic differences [1].

Medicinal Chemistry Neuroscience Structure-Activity Relationship

Divergent Reactivity in Cross-Coupling: Meta-Bromo vs. Ortho-Bromo Isomers

The position of the bromine atom on the aromatic ring directly impacts the rate and efficiency of palladium-catalyzed cross-coupling reactions [1]. Meta-substituted aryl bromides like 3-bromobenzylamine generally exhibit higher reactivity in oxidative addition with Pd(0) catalysts compared to their ortho-substituted counterparts (e.g., 2-bromobenzylamine), which suffer from steric hindrance [1]. This class-level inference is supported by a large body of literature on the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, where the meta-isomer is a more reliable and higher-yielding substrate.

Synthetic Chemistry Catalysis Process Development

Key Physicochemical Property Differences: 3-Bromobenzylamine vs. 3-Chlorobenzylamine

The substitution of a bromine atom for a chlorine atom results in significant changes to key physicochemical properties that govern both synthetic handling and biological behavior. A cross-study comparison of 3-bromobenzylamine and its direct chloro-analog, 3-chlorobenzylamine, reveals a 25°C difference in boiling point and a 0.21 unit increase in predicted LogP . The higher boiling point of the bromo compound offers a wider operational window for distillation-based purification, while its increased lipophilicity (LogP) can enhance membrane permeability in a biological context .

Medicinal Chemistry Pharmacokinetics Process Chemistry

Validated Utility in Patented Therapeutic Classes: A CETP Inhibitor Precursor

The 3-bromobenzylamine scaffold is specifically claimed and exemplified as a key intermediate in the synthesis of selective cholesteryl ester transfer protein (CETP) inhibitors, a validated therapeutic class for managing cardiovascular disease [1]. The patent literature demonstrates that the meta-bromo benzylamine core is crucial for achieving the desired pharmacological profile, including potent CETP inhibition and favorable pharmacokinetic properties [1]. This is not a general claim for all benzylamines; the structure is specifically required for the invention to function.

Cardiovascular Disease Pharmaceutical Patent Medicinal Chemistry

Procurement-Driven Application Scenarios: Where 3-Bromobenzylamine's (10269-01-9) Differentiated Profile Delivers Maximum Value


Medicinal Chemistry: Synthesizing High-Potency SSRI Leads with Validated SAR

This is the primary application scenario where 3-bromobenzylamine provides irreplaceable value. As demonstrated in Section 3, the meta-bromo substitution pattern is essential for achieving low nanomolar potency at the serotonin transporter [1]. A medicinal chemistry team optimizing an SSRI series should procure 3-bromobenzylamine specifically to synthesize the active, selective lead compounds. Substituting a 4-bromo or 2-bromo isomer would yield inactive or significantly less potent analogs, wasting synthetic effort and misdirecting SAR studies.

Process Chemistry: Enabling High-Yielding Cross-Coupling Reactions in Pharmaceutical Synthesis

For process chemists scaling up the synthesis of a drug candidate, the superior reactivity of 3-bromobenzylamine in palladium-catalyzed cross-couplings is a critical efficiency lever [1]. By selecting the meta-bromo isomer over the more sterically hindered ortho-bromo isomer (2-bromobenzylamine), the team can achieve higher isolated yields (>50% improvement in challenging cases), reduce catalyst loading, and shorten reaction times. This directly translates to lower cost of goods (COGS) and a more robust, scalable manufacturing process.

Chemical Biology: Probing Enzyme Binding Pockets with a Specific Halogen Substituent

In a chemical biology probe campaign, the distinct electronic and steric profile of the bromine atom at the meta-position is a key design element. The higher lipophilicity of 3-bromobenzylamine compared to its 3-chloro analog (ΔLogP = +0.21) can be exploited to enhance binding affinity to a hydrophobic enzyme pocket [1][2]. Furthermore, the bromine atom's size and polarizability can be used to map steric tolerance in an active site, providing SAR insights that a chlorine atom cannot. This makes 3-bromobenzylamine the superior choice for generating a definitive SAR data point.

Cardiovascular Drug Discovery: Accessing a Patented Chemical Space for CETP Inhibitors

For a research group focused on developing next-generation cardiovascular therapies, 3-bromobenzylamine is a direct entry point into a validated and patented chemical series of CETP inhibitors [1]. Using this building block allows researchers to explore the structure-activity relationships around a proven pharmacophore, leveraging the work described in the patent literature. This is a more efficient and strategically sound approach than starting from a completely novel and untested scaffold, thereby accelerating the discovery timeline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromobenzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.